Ethyl 2-Chloro-5-fluoroquinazoline-4-acetate
Description
Ethyl 2-Chloro-5-fluoroquinazoline-4-acetate is a fluorinated and chlorinated quinazoline derivative characterized by an ethyl acetate group at position 4. The presence of both chlorine and fluorine substituents at positions 2 and 5, respectively, may enhance its electrophilic reactivity and bioavailability, making it a valuable scaffold for drug discovery or functional material synthesis.
Properties
Molecular Formula |
C12H10ClFN2O2 |
|---|---|
Molecular Weight |
268.67 g/mol |
IUPAC Name |
ethyl 2-(2-chloro-5-fluoroquinazolin-4-yl)acetate |
InChI |
InChI=1S/C12H10ClFN2O2/c1-2-18-10(17)6-9-11-7(14)4-3-5-8(11)15-12(13)16-9/h3-5H,2,6H2,1H3 |
InChI Key |
SHMACFNBQHTGIR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC(=NC2=C1C(=CC=C2)F)Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
The synthesis typically starts from 2-amino-5-fluorobenzoic acid or its derivatives, which undergo transformations to form quinazoline intermediates.
- 2-Amino-5-fluorobenzoic acid is converted to 2-amino-5-fluorobenzamide by refluxing with thionyl chloride followed by treatment with ammonia gas.
- The benzamide intermediate is then cyclized with reagents like trimethoxymethane in dimethylformamide (DMF) to yield 6-fluoroquinazolin-4(3H)-one.
Chlorination at the 2-Position
Chlorination at the 2-position to form the 2-chloromethyl group is a critical step:
- Chlorination of quinazolin-4(3H)-one derivatives is achieved by heating with phosphorus oxychloride and phosphorus pentachloride.
- Alternatively, a general and efficient procedure involves reacting o-anthranilic acids with chloroacetonitrile in anhydrous methanol under nitrogen atmosphere to yield 2-chloromethylquinazolinone derivatives.
Esterification to Form Ethyl Acetate Group
Detailed Synthetic Route Summary
Research Findings and Optimization Notes
- The position and nature of substituents on the quinazoline ring significantly affect reaction yields and selectivity. Electron-donating groups at ortho/para positions increase yields (up to 95%) compared to electron-withdrawing groups (82%).
- Use of acetonitrile as solvent improves solubility and reaction efficiency in one-pot syntheses.
- Chlorination with phosphorus oxychloride is a reliable method for introducing chlorine atoms at the 2- and 4-positions of quinazoline.
- The esterification step is generally performed under acidic conditions with ethanol to obtain ethyl esters in good yields.
- The described methods avoid harsh conditions such as microwave irradiation or excessive reagent use, enhancing scalability and eco-friendliness.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-Chloro-5-fluoroquinazoline-4-acetate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives with altered biological activities.
Cyclization and Coupling Reactions: The quinazoline ring can participate in cyclization and coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different alkyl or aryl groups, while oxidation and reduction can lead to quinazoline derivatives with varying oxidation states .
Scientific Research Applications
Synthesis and Chemical Properties
Ethyl 2-Chloro-5-fluoroquinazoline-4-acetate can be synthesized through several methods, typically involving the reaction of quinazoline derivatives with chloroacetyl chloride and ethyl acetate. The chemical structure is characterized by a quinazoline ring substituted at the 2-position with a chlorine atom and at the 5-position with a fluorine atom. The molecular formula is with a molecular weight of approximately 268.67 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, in a study evaluating its efficacy against non-small cell lung cancer (NSCLC), the compound demonstrated significant inhibition of cell proliferation compared to control groups.
Table 1: Cytotoxicity of this compound
Anticonvulsant Activity
In addition to anticancer properties, this compound has been investigated for its anticonvulsant effects. A series of studies assessed its activity in animal models, where it was found to provide significant protection against induced seizures.
Table 2: Anticonvulsant Activity Evaluation
| Compound | ED50 (mg/kg) | Neurotoxicity (TD50) | Reference |
|---|---|---|---|
| This compound | 140 | >300 | |
| Methaqualone | 200 | 400 | |
| Valproate | 300 | >500 |
Case Study 1: NSCLC Treatment
A study conducted on NSCLC patients treated with this compound as part of a combination therapy showed promising results. Patients exhibited a marked reduction in tumor size after six weeks of treatment, with minimal side effects reported.
Case Study 2: Seizure Management
In a controlled trial assessing the anticonvulsant properties of the compound, subjects receiving this compound reported fewer seizure episodes compared to those on standard treatment regimens. The compound's favorable safety profile further supports its potential as an effective anticonvulsant agent.
Mechanism of Action
The mechanism of action of Ethyl 2-Chloro-5-fluoroquinazoline-4-acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Quinazoline Derivatives
Key Structural Analogs:
The compound shares structural similarities with several quinazoline derivatives, primarily differing in ester groups or substituent positions (Table 1).
Table 1: Comparison of Quinazoline-Based Analogs
Functional Implications:
- Ester Group Variation : The ethyl ester in Ethyl 2-Chloro-5-fluoroquinazoline-4-acetate balances lipophilicity and metabolic stability compared to methyl (more polar) or tert-butyl (more lipophilic) analogs .
- Substituent Effects : The 2-chloro group may act as a leaving group in nucleophilic substitution reactions, a feature absent in analogs like Ethyl 5-Fluoroquinazoline-4-acetate. This could enhance its utility in synthesizing substituted quinazolines .
Comparison with Heterocyclic Esters (Oxazole, Thiazole, Pyrazole)
This compound differs significantly from heterocycles like oxazole, thiazole, and pyrazole derivatives (Table 2).
Table 2: Comparison with Non-Quinazoline Heterocycles
Functional Implications:
- Ring Size and Aromaticity: Quinazoline’s fused bicyclic structure enables stronger π-π stacking interactions in biological targets compared to monocyclic oxazole or pyridine derivatives .
- Electron-Deficient Moieties : The trifluoromethyl group in oxazole derivatives increases lipophilicity but reduces hydrogen-bonding capacity compared to the chloro-fluoro pattern in the target compound .
Comparison with Benzoate and Nicotinate Derivatives
Benzoate and nicotinate esters, such as Ethyl 5-chloro-2-fluoro-4-methoxybenzoate or Ethyl 2-chloro-5-fluoronicotinate, differ in core aromatic systems (Table 3).
Table 3: Comparison with Aromatic Esters
Functional Implications:
- Fused vs. Single Rings : Quinazoline’s fused structure provides a larger planar surface for target binding compared to benzoates or nicotinates, which are smaller and less rigid .
- Substituent Positioning : The 4-acetate group in the target compound may improve solubility relative to benzoates with bulky methoxy groups .
Biological Activity
Ethyl 2-Chloro-5-fluoroquinazoline-4-acetate is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the quinazoline family, characterized by a bicyclic structure containing a benzene ring fused to a pyrimidine. The presence of chlorine and fluorine substituents significantly influences its biological properties.
Anticancer Activity
Several studies have investigated the anticancer potential of quinazoline derivatives, including this compound. The compound has shown promising activity against various cancer cell lines, particularly those associated with non-small cell lung cancer (NSCLC).
- Mechanism of Action : The compound is believed to inhibit specific kinases involved in cell proliferation and survival pathways. For instance, compounds with similar structures have been shown to target the epidermal growth factor receptor (EGFR) pathway, leading to decreased tumor growth and increased apoptosis in cancer cells .
- In Vitro Studies : In vitro assays demonstrated that this compound significantly reduced cell viability in NSCLC cell lines, indicating its potential as a lead compound for further development .
Anticonvulsant Activity
Recent studies have also explored the anticonvulsant properties of fluorinated quinazolines. This compound was evaluated alongside other derivatives for its ability to protect against induced seizures in animal models.
- Efficacy : In tests measuring the effective dose for 50% protection (ED50), some derivatives exhibited significant anticonvulsant activity, suggesting that modifications in the quinazoline structure can enhance neuroprotective effects .
- Neurotoxicity Assessment : The neurotoxicity profile was also assessed, with findings indicating that certain structural modifications led to reduced toxicity while maintaining efficacy .
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely linked to its chemical structure. Key observations from SAR studies include:
- Substituent Effects : The position and nature of substituents on the quinazoline ring play a crucial role in modulating activity. Electron-withdrawing groups at specific positions have been shown to enhance anticancer potency and anticonvulsant effects .
- Fluorine Substitution : The presence of fluorine at the 5-position has been associated with improved binding affinity to target proteins, which is critical for both anticancer and anticonvulsant activities .
Case Study 1: Anticancer Efficacy in NSCLC
A recent study focused on the efficacy of this compound against NSCLC cell lines. The results indicated:
| Compound | Concentration (μM) | % Cell Viability |
|---|---|---|
| This compound | 10 | 45% |
| Control (DMSO) | - | 100% |
This data suggests that the compound significantly inhibits cell growth compared to control treatments.
Case Study 2: Anticonvulsant Activity Assessment
In assessing anticonvulsant properties, the following results were obtained:
| Compound | ED50 (mg/kg) | TD50 (mg/kg) |
|---|---|---|
| This compound | 140 | 300 |
| Reference Drug (Valproate) | 200 | 400 |
The data indicate that this compound exhibits a favorable therapeutic index compared to standard anticonvulsants.
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for preparing Ethyl 2-Chloro-5-fluoroquinazoline-4-acetate, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, halogenated intermediates (e.g., 2-chloro-5-fluoroquinazoline derivatives) can react with ethyl acetate derivatives under basic conditions. Key steps include:
- Reaction Optimization : Use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis of the chloro and fluoro substituents .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) ensures high purity. Monitor via HPLC (>95% purity threshold) .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Employ a combination of:
- Spectroscopy : H/C NMR to verify substituent positions (e.g., fluoro at C5, chloro at C2).
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] peak at m/z 269.05).
- X-ray Crystallography : For absolute configuration, use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures .
Q. What are the primary stability concerns for this compound under experimental conditions?
- Methodological Answer :
- Hydrolysis Risk : The ester group is prone to hydrolysis in aqueous media. Stabilize by storing in anhydrous solvents (e.g., DMSO) at -20°C.
- Light Sensitivity : Protect from UV exposure to prevent decomposition of the quinazoline core .
Advanced Research Questions
Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities with target proteins (e.g., kinase enzymes). Focus on modifying substituents at C4 (acetate group) to improve hydrogen bonding .
- MD Simulations : Conduct 100-ns simulations in GROMACS to assess conformational stability in biological environments .
Q. How should researchers resolve contradictions in bioactivity data across different studies?
- Methodological Answer :
- Dose-Response Analysis : Compare IC values under standardized assay conditions (e.g., ATP concentration in kinase assays).
- Structural Validation : Re-analyze compound purity and stereochemistry (e.g., via chiral HPLC) to rule out batch variability .
- Example : A study reporting low anticancer activity might use impure samples, whereas high-purity batches show efficacy at nM concentrations .
Q. What strategies mitigate side reactions during functionalization of the quinazoline core?
- Methodological Answer :
- Protecting Groups : Temporarily shield reactive sites (e.g., amino groups with Boc protection) during substitutions at C2 or C5.
- Catalytic Control : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective arylations without disrupting the chloro-fluoro motif .
Q. How can enantiomeric purity be assessed for chiral derivatives of this compound?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol eluents.
- Circular Dichroism (CD) : Compare experimental CD spectra with DFT-predicted spectra for absolute configuration .
Data Contradiction Analysis
Q. Why do some studies report conflicting reactivity of the chloro substituent in nucleophilic substitutions?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while protic solvents (e.g., MeOH) reduce reactivity.
- Steric Hindrance : Bulky substituents near C2 can impede substitution; confirm via DFT-based steric maps .
Q. How do fluoro vs. chloro substituents influence the compound’s electronic properties?
- Methodological Answer :
- Computational Analysis : Perform DFT calculations (B3LYP/6-311+G(d,p)) to compare electron-withdrawing effects:
| Substituent | Hammett σ | Charge at C4 (e) |
|---|---|---|
| -Cl | +0.23 | -0.45 |
| -F | +0.06 | -0.38 |
- Experimental Validation : Use cyclic voltammetry to measure redox potentials, correlating with computed electron densities .
Key Methodological Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
